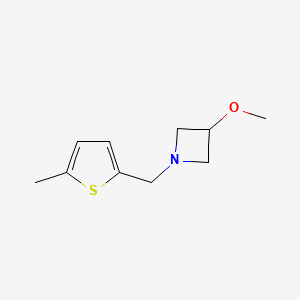![molecular formula C18H19N3O2 B2871291 3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione CAS No. 1009537-29-4](/img/structure/B2871291.png)
3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione is an organic compound with a complex structure that includes a pyrrolidine ring, a phenyl group, and a dimethylamino group
作用機序
Target of Action
Compounds with similar structures have been reported to exhibit anti-cancer activity against cell lines such as mda-mb-231 (mammary carcinomas) and a-549 (lung cancer)
Mode of Action
Related compounds have been found to interact with their targets, leading to changes in cellular processes . These interactions could potentially inhibit the function of the target proteins, thereby disrupting the growth and survival of cancer cells.
Biochemical Pathways
Given its potential anti-cancer activity, it may be inferred that this compound could affect pathways related to cell cycle regulation, apoptosis, and dna repair . The downstream effects of these disruptions could include halted cell proliferation, induced cell death, and prevention of DNA damage repair.
Result of Action
Based on the reported anti-cancer activity of similar compounds, it can be inferred that the compound may lead to cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation .
生化学分析
Biochemical Properties
. Its structure suggests potential interactions with various enzymes, proteins, and other biomolecules. The presence of the dimethylamino group could potentially influence the compound’s reactivity and interaction with other molecules .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that the compound could interact with biomolecules, potentially influencing enzyme activity or gene expression
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest potential changes over time, including issues related to the compound’s stability and degradation .
Dosage Effects in Animal Models
The effects of 3-((4-(Dimethylamino)phenyl)amino)-1-phenylpyrrolidine-2,5-dione at different dosages in animal models are not well studied. Similar compounds have shown dose-dependent effects, including potential toxic or adverse effects at high doses .
Metabolic Pathways
The compound’s structure suggests potential interactions with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of 3-((4-(Dimethylamino)phenyl)amino)-1-phenylpyrrolidine-2,5-dione within cells and tissues are not well studied. Similar compounds have been shown to interact with various transporters or binding proteins .
Subcellular Localization
Similar compounds have been shown to localize to specific compartments or organelles within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione typically involves the reaction of 4-(dimethylamino)aniline with maleic anhydride, followed by cyclization. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained at around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)aniline: A precursor in the synthesis of the compound.
Phenylpyrrolidine derivatives: Compounds with similar structural motifs.
N-Substituted pyrrolidines: Compounds with variations in the substituents on the pyrrolidine ring.
Uniqueness
3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione is unique due to the presence of both the dimethylamino and phenyl groups, which confer specific chemical and biological properties
特性
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-20(2)14-10-8-13(9-11-14)19-16-12-17(22)21(18(16)23)15-6-4-3-5-7-15/h3-11,16,19H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRNDGTURHLRLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
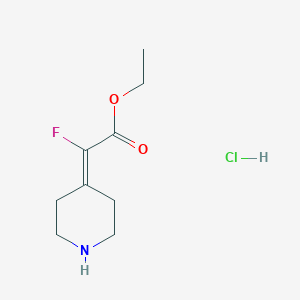
![[2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride](/img/structure/B2871210.png)
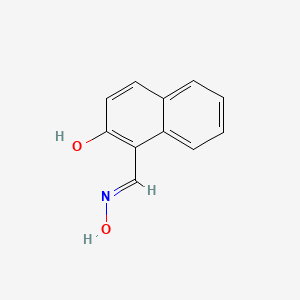
![5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2871214.png)
![N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2871215.png)
![5,6-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2871217.png)
![N-(4-fluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2871218.png)
![N-(4-fluorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2871219.png)
![3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2871221.png)
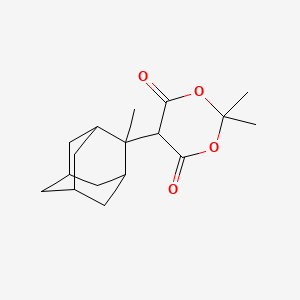
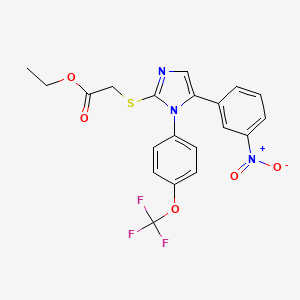
![3-(1H-indol-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2871224.png)
![3-(4-METHOXYPHENYL)-6-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE](/img/structure/B2871226.png)
